molecular formula C15H12O3S2 B13077808 Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B13077808
M. Wt: 304.4 g/mol
InChI Key: QPHKIWIXXNXEPR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Methyl thiophene-2-carboxylate: A related compound with similar structural features.

    Thieno[3,2-b]thiophene:

Uniqueness

Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C15H12O3S2

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)thieno[2,3-b]thiophene-5-carboxylate

InChI

InChI=1S/C15H12O3S2/c1-17-11-5-3-9(4-6-11)12-7-10-8-13(14(16)18-2)20-15(10)19-12/h3-8H,1-2H3

InChI Key

QPHKIWIXXNXEPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)C(=O)OC

Origin of Product

United States

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